![molecular formula C9H14O3 B14245292 [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid CAS No. 244793-47-3](/img/structure/B14245292.png)
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is an organic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclopropane ring substituted with a formyl group and an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid typically involves the reaction of acrolein with ethyl diazoacetate under acid-catalyzed conditions. This reaction forms ethyl 2-formyl-1-cyclopropanecarboxylate, which can then be hydrolyzed to yield the desired compound . The reaction conditions generally include the use of a strong acid such as methanesulfonic acid and a solvent like methanol, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: 2-Formyl-1-(propan-2-yl)cyclopropanecarboxylic acid.
Reduction: 2-Hydroxymethyl-1-(propan-2-yl)cyclopropylacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-formyl-1-cyclopropanecarboxylate: A closely related compound with similar chemical properties and applications.
2-Formylcyclopropane-1-carboxylic acid: Another similar compound with a cyclopropane ring and a formyl group.
Uniqueness
[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid is unique due to the presence of both a formyl group and an acetic acid moiety on the cyclopropane ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
244793-47-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
2-(2-formyl-1-propan-2-ylcyclopropyl)acetic acid |
InChI |
InChI=1S/C9H14O3/c1-6(2)9(4-8(11)12)3-7(9)5-10/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
NGWILLBIMUHJLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CC1C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
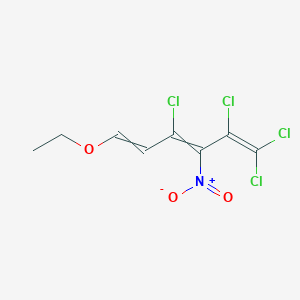
![6-chloro-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14245224.png)
![7-amino-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B14245226.png)
![(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14245228.png)
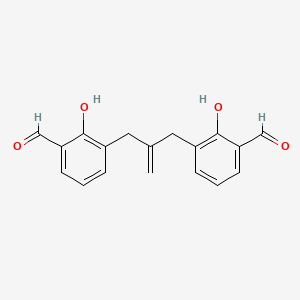
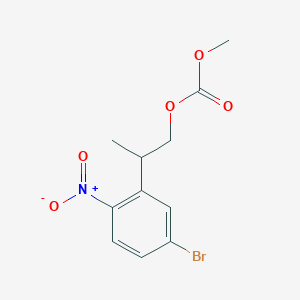
![2-bromo-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-(2-methylpropyl)benzamide](/img/structure/B14245253.png)
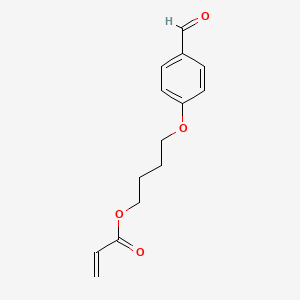

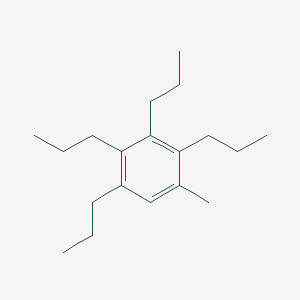
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
